Superior GnRH Receptor Affinity vs. Leuprolide
Triptorelin demonstrates a higher affinity for the human GnRH receptor than its major competitor leuprolide, which underpins its enhanced potency. Based on IUPHAR/BPS Guide to Pharmacology data, the pKi (negative log of the inhibition constant) values are presented for a panel of GnRH agonists [1]. Triptorelin's pKi range of 9.3 – 9.5 corresponds to an approximately 10-fold higher binding affinity than leuprolide's pKi range of 8.5 – 9.1 [1].
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.3 – 9.5 |
| Comparator Or Baseline | Leuprolide (pKi = 8.5 – 9.1) |
| Quantified Difference | Approximately 10-fold higher affinity for triptorelin (ΔpKi ~0.4 to 1.0) |
| Conditions | In vitro radioligand binding studies on human GnRH receptors |
Why This Matters
Higher receptor affinity is a primary driver of potency, enabling more effective receptor engagement and downstream suppression at equivalent doses, a key differentiator for researchers optimizing assay sensitivity or clinical efficacy.
- [1] Alexander SP, Benson HE, Faccenda E, Pawson AJ, Sharman JL, Spedding M, et al. The Concise Guide to Pharmacology 2013/14: G protein-coupled receptors. Br J Pharmacol. 2013;170:1459–1581. (IUPHAR/BPS Guide to PHARMACOLOGY) View Source
